molecular formula C24H26N6O2 B2575983 (E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 835907-60-3

(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2575983
CAS No.: 835907-60-3
M. Wt: 430.512
InChI Key: OHINXQGIFIRXPZ-MZJWZYIUSA-N
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Description

(E)-2-amino-1-((4-isopropylbenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N6O2 and its molecular weight is 430.512. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Research into polymorphic modifications of related quinoxaline derivatives, such as a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has revealed strong diuretic properties, suggesting potential applications in hypertension remedies. The study of its polymorphic forms provides insights into the molecular arrangements that could influence the bioactivity of similar compounds (Shishkina et al., 2018).

Polyamides with Quinoxaline Moieties

Another area of application involves the synthesis of polyamides containing quinoxaline moieties for improved material properties. These polyamides exhibit excellent thermal stability and could be used in high-performance materials applications (Patil et al., 2011).

Antiallergy Agents

Quinoxaline derivatives have also been explored for their antiallergy activity. For example, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives exhibited significant antiallergy effects, highlighting the therapeutic potential of quinoxaline derivatives in allergy treatment (Althuis et al., 1980).

Sustainable Synthesis of Heterocycles

Research into sustainable synthesis methods for quinolines and pyrimidines using manganese PNP pincer complexes underscores the environmental benefits of developing greener synthesis pathways for heterocyclic compounds. This approach not only supports the synthesis of quinolines and pyrimidines but also highlights the efficiency and environmental friendliness of using metal-catalyzed reactions (Mastalir et al., 2016).

ATM Kinase Inhibitors

Quinoxaline carboxamides have been identified as potent, selective, and orally bioavailable inhibitors of the ataxia telangiectasia mutated (ATM) kinase, with potential applications in cancer therapy. These findings open avenues for the development of novel cancer therapeutics based on quinoxaline derivatives (Degorce et al., 2016).

Antimicrobial and Antifungal Activities

Quinoxaline 1,4-di-N-oxides and their derivatives have shown promising antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents. The exploration of various substituted derivatives could lead to novel treatments for infections (Soliman, 2013).

Properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-1-[(E)-(4-propan-2-ylphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-15(2)17-10-8-16(9-11-17)14-27-30-22(25)20(24(31)26-12-13-32-3)21-23(30)29-19-7-5-4-6-18(19)28-21/h4-11,14-15H,12-13,25H2,1-3H3,(H,26,31)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHINXQGIFIRXPZ-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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